molecular formula C14H12BrN3O3S B2645793 Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-02-8

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2645793
CAS No.: 872869-02-8
M. Wt: 382.23
InChI Key: YGZCIKCYVDXSKK-UHFFFAOYSA-N
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Description

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrimidine ring substituted with bromine and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine and methylsulfanyl groups. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c1-21-13(20)8-3-5-9(6-4-8)17-12(19)11-10(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCIKCYVDXSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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